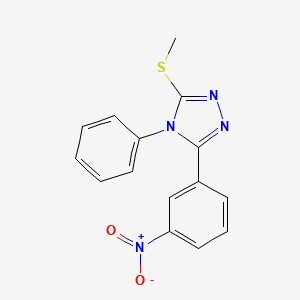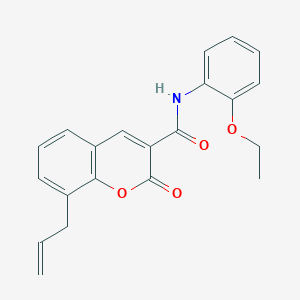
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAF-01, is a synthetic compound that has been extensively studied for its potential applications in immunology and vaccine development. CAF-01 is a combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB).
Wirkmechanismus
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide works by stimulating the immune system through the activation of dendritic cells. Dendritic cells are specialized cells that play a critical role in the initiation of an immune response. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide activates dendritic cells by binding to Toll-like receptor 2 (TLR2) and activating the MyD88 signaling pathway. This leads to the production of cytokines and chemokines that recruit and activate other immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to various antigens. It has been shown to increase the production of antigen-specific antibodies and T cells. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the production of cytokines and chemokines that are involved in the immune response. In addition, 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the activation and maturation of dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its ability to enhance the immune response to various antigens and its potential applications in vaccine development and cancer immunotherapy. The limitations of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For the research on 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include further studies to determine its safety and efficacy in humans, the development of vaccines against infectious diseases such as tuberculosis, malaria, and influenza, and the development of cancer immunotherapy treatments. Other potential applications of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include the treatment of autoimmune diseases and the development of novel adjuvants for vaccines.
Synthesemethoden
The synthesis of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB). Cationic liposomes are prepared by mixing a cationic lipid such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) with a neutral lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The lipids are dissolved in chloroform and then dried under vacuum to form a thin film. The film is then hydrated with an aqueous solution containing TDB to form 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in immunology and vaccine development. It has been shown to enhance the immune response to various antigens, including proteins, peptides, and DNA vaccines. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used in preclinical studies to develop vaccines against infectious diseases such as tuberculosis, malaria, and influenza. It has also been used in cancer immunotherapy to enhance the immune response to tumor antigens.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-14-9-7-10-15-13-16(21(24)26-19(14)15)20(23)22-17-11-5-6-12-18(17)25-4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPORGFYNUJKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
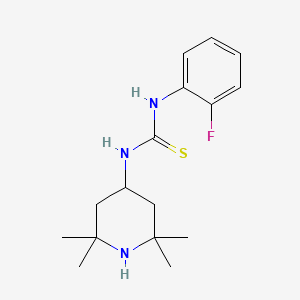
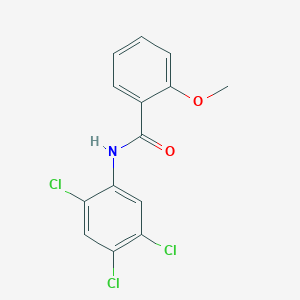
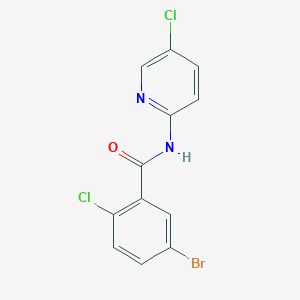
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
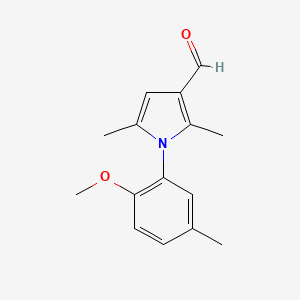
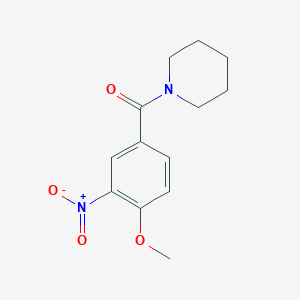
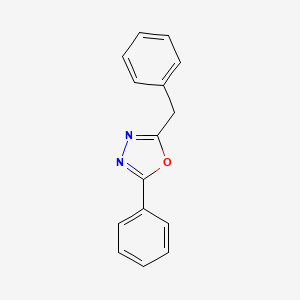
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
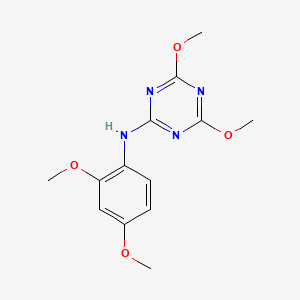
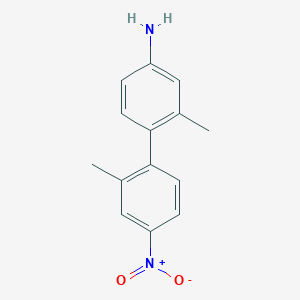
![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)
